molecular formula C25H44O2Si B1626115 Epiandrosterone, TBDMSi (3-O) CAS No. 57711-44-1

Epiandrosterone, TBDMSi (3-O)

Cat. No.: B1626115
CAS No.: 57711-44-1
M. Wt: 404.7 g/mol
InChI Key: UGWVQACEZWDYMD-YMKPZFJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epiandrosterone, TBDMSi (3-O), with the systematic name (3β,5α)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]androstan-17-one and CAS Registry Number 57711-44-1, is a tert-butyldimethylsilyl (TBDMS) ether derivative of the endogenous steroid hormone epiandrosterone . This compound is specifically designed for use as a key intermediate in synthetic organic and steroid chemistry. The primary function of the TBDMS group is to act as a protective group for the 3β-hydroxyl moiety . This protection is crucial during multi-step synthetic sequences, as it shields the hydroxyl group from reacting under basic conditions or with nucleophiles, thereby allowing for selective chemical modifications at other reactive sites on the steroidal skeleton, such as the ketone at the 17-position . The TBDMS protecting group offers significant stability, being approximately 10,000 times more stable against hydrolysis than trimethylsilyl ethers . This silyl ether is stable under basic conditions but can be selectively and rapidly cleaved under mild conditions using reagents such as tetra-n-butylammonium fluoride (TBAF) in THF or via acid-catalyzed hydrolysis in aqueous acetic acid to regenerate the parent alcohol, epiandrosterone . As a derivative of epiandrosterone, which is a metabolite of testosterone and dihydrotestosterone (DHT) with weak androgenic activity , this protected form is valuable in research areas including analytical chemistry, where it may serve as a standard in methods like gas chromatography-mass spectrometry (GC-MS) for steroid profiling , and in the synthesis of more complex steroid-based molecules for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57711-44-1

Molecular Formula

C25H44O2Si

Molecular Weight

404.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C25H44O2Si/c1-23(2,3)28(6,7)27-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(26)25(20,5)15-13-21(19)24/h17-21H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

UGWVQACEZWDYMD-YMKPZFJOSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Protective Group Chemistry of Epiandrosterone, Tbdmsi 3 O

Established Protocols for the 3-O-TBDMSi Derivatization of Epiandrosterone (B191177)

The protection of the 3-hydroxyl group of epiandrosterone as a tert-butyldimethylsilyl (TBDMS) ether is a crucial step in many synthetic routes. ddugu.ac.inunivpancasila.ac.id This protective group strategy prevents unwanted reactions at the C3 position while allowing for selective modifications elsewhere in the steroid nucleus. ddugu.ac.in

Optimization of Reaction Parameters for Selective 3-O-Silylation

The selective silylation of the 3-hydroxyl group of epiandrosterone to form Epiandrosterone, TBDMSi (3-O) is a well-established procedure. The reaction typically involves treating epiandrosterone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. organic-chemistry.org

Key reaction parameters that are often optimized to ensure high yields and selectivity include the choice of solvent, base, and reaction temperature. researchgate.net Dimethylformamide (DMF) is a commonly used solvent, and imidazole (B134444) is frequently employed as a base. organic-chemistry.orgacs.org The use of imidazole is advantageous as it reacts with TBDMSCl to form a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. organic-chemistry.org

The reaction is typically carried out at room temperature to favor the selective silylation of the less sterically hindered 3-hydroxyl group over other potentially reactive sites. ddugu.ac.in The bulky nature of the TBDMS group also contributes to the selectivity for the equatorial 3β-hydroxyl group of epiandrosterone. ddugu.ac.in

Table 1: Optimized Conditions for 3-O-Silylation of Epiandrosterone

ParameterOptimized ConditionRationale
Silylating Agent tert-Butyldimethylsilyl chloride (TBDMSCl)Provides a stable and selectively removable protecting group.
Base ImidazoleActs as a catalyst by forming a more reactive silylating intermediate. organic-chemistry.org
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates the reaction. acs.org
Temperature Room TemperaturePromotes selective reaction at the less hindered hydroxyl group.

Comparative Analysis of Silylating Reagents for Epiandrosterone in Research (e.g., TBDMSCl vs. TMS, HFBA)

In the realm of steroid analysis and synthesis, various silylating reagents are utilized, each with distinct properties. tcichemicals.com While TBDMSCl is favored for creating a robust protecting group, other reagents like those for forming trimethylsilyl (B98337) (TMS) ethers or heptafluorobutyrate (HFB) esters are also employed, particularly in analytical settings. ucl.ac.ukresearchgate.net

tert-Butyldimethylsilyl Chloride (TBDMSCl): As discussed, TBDMS ethers are significantly more stable to hydrolysis than TMS ethers, making them ideal for multi-step synthesis where the protecting group must withstand various reaction conditions. organic-chemistry.org The increased steric bulk of the TBDMS group can also direct the stereochemical outcome of subsequent reactions. ddugu.ac.in

Trimethylsilyl (TMS) Reagents: Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-trimethylsilylimidazole (TMSI) are commonly used to derivatize steroids for gas chromatography-mass spectrometry (GC-MS) analysis. tcichemicals.comresearchgate.net TMS ethers are more volatile, which is advantageous for GC analysis. tcichemicals.com However, their lower stability makes them less suitable as protecting groups in lengthy synthetic sequences. organic-chemistry.org

Heptafluorobutyric Anhydride (HFBA): HFBA is used to form heptafluorobutyrate esters. These derivatives are highly electron-capturing, which enhances their sensitivity in detection methods like electron capture detection (ECD) in GC. ucl.ac.ukuni-muenchen.de Similar to TMS derivatives, HFB esters are primarily used for analytical purposes rather than as protecting groups in synthesis. uni-muenchen.de

Table 2: Comparison of Silylating and Acylating Reagents for Steroids

ReagentDerivativePrimary ApplicationKey Feature
TBDMSCl TBDMS etherProtecting Group in SynthesisHigh stability, selective removal. organic-chemistry.org
TMS Reagents (e.g., BSA, TMSI) TMS etherGC-MS AnalysisIncreased volatility. tcichemicals.com
HFBA HFB esterSensitive Analytical Detection (GC-ECD)Electron-capturing properties. ucl.ac.uk

Epiandrosterone, TBDMSi (3-O) as a Key Intermediate in Complex Organic Synthesis

The protection of the 3-hydroxyl group as a TBDMS ether transforms epiandrosterone into a versatile intermediate, Epiandrosterone, TBDMSi (3-O), enabling a wide range of chemical modifications at other positions of the steroid scaffold. google.com

Application of 3-O-TBDMSi Protection in Multi-Step Steroid Synthesis

The stability of the TBDMS ether group under a variety of reaction conditions makes it an invaluable tool in the multi-step synthesis of complex steroids. univpancasila.ac.id For instance, once the 3-position is protected, the 17-keto group of epiandrosterone can be subjected to various transformations, such as reductions, additions of organometallic reagents, or Wittig-type reactions, without affecting the 3-hydroxyl group. pageplace.de Following these modifications, the TBDMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to reveal the free hydroxyl group. organic-chemistry.org This strategy has been employed in the synthesis of various modified steroids.

Stereoselective Transformations Involving Epiandrosterone, 3-O-TBDMSi

A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be. ddugu.ac.inmasterorganicchemistry.com The steric bulk of the 3-O-TBDMSi group can influence the stereochemical outcome of reactions at adjacent or remote positions. ddugu.ac.in For example, in the reduction of a nearby ketone, the bulky silyl (B83357) ether can block one face of the molecule, directing the approach of the reducing agent to the opposite face, thus leading to the preferential formation of one diastereomer. ddugu.ac.in This principle of substrate-controlled diastereoselectivity is a powerful tool in steroid synthesis. nih.govwikipedia.org The directing effect of a protecting group was utilized in the stereoselective synthesis of uzarigenin, where hydrogenation was directed by a protecting group strategy to obtain the desired C-17β isomer. rsc.org

Synthesis of Spiro Heterocyclic Steroids and Analogues Utilizing Epiandrosterone as a Precursor

Epiandrosterone is a valuable starting material for the synthesis of spiro heterocyclic steroids, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov The synthesis of these complex molecules often begins with the modification of the 17-keto group of epiandrosterone or a protected derivative like Epiandrosterone, 3-O-TBDMSi.

For example, the 17-keto group can be converted to an oxirane, which can then be opened by various nucleophiles to introduce a side chain that can subsequently be cyclized to form a spiro heterocycle. In other approaches, the 17-ketone can undergo condensation reactions with binucleophilic reagents to directly form the spirocyclic system. researchgate.net For instance, reaction with aminoalcohols can lead to the formation of spiro-oxazolidines. nih.gov The synthesis of spiro-β-lactone steroids has been achieved from epiandrosterone-derived alkynols through a palladium-catalyzed cyclocarbonylation, proceeding with high diastereoselectivity. nih.gov

The use of epiandrosterone as a precursor allows for the generation of a library of spiro heterocyclic steroids with varying ring sizes and heteroatom compositions, which is crucial for structure-activity relationship (SAR) studies. researchgate.netdntb.gov.ua

Advanced Analytical Characterization of Epiandrosterone, Tbdmsi 3 O

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Epiandrosterone (B191177)

GC-MS is a cornerstone technique for the analysis of steroidal compounds in various fields, including metabolomics and anti-doping control. fu-berlin.demdpi.com For polar analytes like epiandrosterone, derivatization is essential to increase thermal stability and volatility for gas chromatographic separation. researchgate.net The use of silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form TBDMSi ethers, is a common and effective strategy. nih.govresearchgate.net

Enhanced Ionization and Fragmentation Characteristics of Epiandrosterone, 3-O-TBDMSi Derivatives

The TBDMSi group significantly influences the mass spectrometric behavior of epiandrosterone under electron ionization (EI). A primary characteristic of TBDMSi derivatives is the facile cleavage of the bulky tert-butyl group, resulting in a prominent and diagnostically significant [M-57]⁺ ion, where M is the molecular mass of the derivative. nih.govresearchgate.netoup.com This fragment, corresponding to the loss of a C₄H₉ radical, is often the base peak or one of the most abundant ions in the mass spectrum, which is highly useful for both structural confirmation and selected ion monitoring (SIM) analysis. nih.govoup.com

The formation of this stable [M-57]⁺ cation provides an intense signal that enhances the sensitivity of detection. researchgate.net In contrast, the molecular ion (M⁺) of TBDMSi derivatives can be weak or entirely absent. researchgate.net The fragmentation pattern is highly reproducible and provides structural information that can help distinguish between isomers, although stereoisomeric differentiation can remain challenging based on mass spectra alone. fu-berlin.deresearchgate.net The predictable and dominant fragmentation pathway of the TBDMSi derivative makes it a reliable target for analytical methods.

Table 1: Characteristic GC-MS Ions for TBDMSi-Derivatized Metabolites

This interactive table summarizes the key mass-to-charge ratio (m/z) fragments observed for TBDMSi derivatives during GC-MS analysis.

Derivative TypeKey FragmentationTypical Ion (m/z)Significance
TBDMSi EthersLoss of tert-butyl radical[M-57]⁺High abundance, used for identification and quantification. nih.govresearchgate.net
TBDMSi EthersLoss of TBDMSi group & other fragmentsVariesProvides structural information. researchgate.net
TMS DerivativesConfirmation of TMS group73Confirms successful derivatization with trimethylsilyl (B98337) groups. researchgate.net

Application in Qualitative and Quantitative Research of Steroidal Metabolites

The TBDMSi derivatization of epiandrosterone is widely applied in both the qualitative identification and quantitative measurement of steroidal metabolites in complex biological matrices like urine, plasma, and cerebrospinal fluid. mdpi.comnih.gov Qualitatively, the unique retention time and characteristic mass spectrum of Epiandrosterone, 3-O-TBDMSi allow for its confident identification in a sample. mdpi.com

For quantitative research, GC-MS methods, often employing selected ion monitoring (SIM), target the intense [M-57]⁺ ion to achieve low limits of detection and high specificity. nih.gov This approach is fundamental to steroid profiling studies that investigate hormonal disorders or monitor metabolic pathways. mdpi.comrsc.org The robustness of the derivatization reaction and the stability of the resulting TBDMSi ether contribute to the accuracy and reproducibility of these quantitative methods. researchgate.net Stable isotope dilution analysis, where an isotopically labeled version of the analyte is used as an internal standard, is considered the gold standard for accurate quantification and can be readily coupled with GC-MS analysis of TBDMSi derivatives. nih.govnih.govpsu.edu

Multi-Dimensional Gas Chromatography (MD-GC) for Peak Purity in Epiandrosterone, TBDMSi Analysis

Biological samples are inherently complex, containing numerous compounds that can co-elute with the analyte of interest in a standard one-dimensional GC analysis. nih.govmdpi.com Multi-dimensional gas chromatography (MDGC), including comprehensive two-dimensional GC (GC×GC), offers significantly enhanced separation power and peak capacity. rsc.orgnih.govlabcompare.com

In the context of analyzing Epiandrosterone, TBDMSi, MDGC is employed to resolve the derivatized steroid from matrix interferences, ensuring the analytical peak is pure. d-nb.infonih.gov This is accomplished by transferring a specific portion of the eluent from the first chromatographic column to a second, orthogonal column for further separation. labcompare.com This high-resolution separation is particularly critical for applications requiring unambiguous identification and precise quantification, such as in clinical diagnostics and doping control analysis. rsc.orgd-nb.infonih.gov Ensuring peak purity is an essential prerequisite for subsequent high-precision analyses like isotope ratio mass spectrometry. nih.govrsc.org

Isotope Ratio Mass Spectrometry (IRMS) Studies Utilizing TBDMSi Derivatization

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique used to measure the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in specific compounds. nih.govelementar.com In anti-doping science, this method is used to differentiate between endogenously produced steroids and their chemically synthesized, pharmacologically administered analogues, as synthetic versions often have a different carbon isotope signature derived from their plant-based precursors. rsc.orgelementar.com

Carbon Isotope Ratio Analysis of Epiandrosterone, TBDMSi in Research Applications

Epiandrosterone is recognized as a key target metabolite for carbon isotope ratio analysis in doping control. d-nb.inforesearchgate.netuliege.be To perform this analysis via GC-C-IRMS, the steroid must be volatile, which necessitates derivatization. While acetylation is common, silylation is also utilized. The TBDMSi derivative introduces additional carbon atoms from the derivatizing agent. The isotopic contribution of these added carbons must be known and corrected for to determine the true carbon isotope ratio of the original epiandrosterone molecule. This requires the analysis of a reference material of the derivatizing agent or the use of standards derivatized under the same conditions. Ensuring the chromatographic peak of the derivatized epiandrosterone is pure is crucial for accurate IRMS measurements, often necessitating advanced separation techniques like MD-GC. d-nb.infonih.govrsc.org

Methodological Advancements for Stable Isotope Dilution Mass Spectrometry with Derivatized Androgens

Stable isotope dilution mass spectrometry (SIDMS) is the definitive method for accurate quantification in mass spectrometry. nih.govnih.gov The technique involves the addition of a known quantity of an isotopically labeled analog of the target analyte (e.g., ¹³C₃-epiandrosterone) to the sample at the earliest stage of preparation. nih.govpsu.edu This internal standard co-elutes with the natural analyte and experiences identical conditions, including any loss during extraction and derivatization. nih.gov

By measuring the ratio of the mass spectrometric signal of the natural (unlabeled) analyte to its labeled counterpart, highly accurate and precise quantification can be achieved. nih.govpsu.edu When analyzing Epiandrosterone, 3-O-TBDMSi, the mass spectrometer monitors specific ions for both the natural derivative and the heavier, isotopically labeled derivative. This approach corrects for variations in sample workup and instrument response, making it a robust methodology for clinical and research applications that demand high accuracy in steroid quantification. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

Exploration of Other Advanced Spectrometric Techniques for Derivatized Epiandrosterone

The comprehensive characterization of steroid isomers, such as Epiandrosterone, TBDMSi (3-O), necessitates the use of sophisticated analytical techniques that can provide detailed structural information. Beyond conventional mass spectrometry, other advanced spectrometric methods offer unique capabilities for the analysis of derivatized steroids, enabling enhanced separation and more confident identification.

Ion Mobility-Mass Spectrometry (IM-MS) for Enhanced Separation of Derivatized Steroid Isomers

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the separation and characterization of complex isomeric mixtures, a challenge frequently encountered in steroid analysis. researchgate.net This method adds a new dimension of separation to traditional mass spectrometry by differentiating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. nih.gov This gas-phase separation is based on the differential mobility of ions through a drift tube filled with an inert buffer gas under the influence of a weak electric field. researchgate.net The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS). The CCS is a critical physicochemical parameter that reflects the three-dimensional structure of the ion. fit.edu

For steroid isomers, which often have identical masses and similar fragmentation patterns, IM-MS provides an invaluable tool for their differentiation. researchgate.net The separation of closely related steroid isomers can be significantly improved through chemical derivatization. acs.org By introducing a derivatizing agent that reacts with specific functional groups on the steroid molecule, subtle stereochemical differences can be "amplified," leading to more substantial differences in their gas-phase conformations and, consequently, their CCS values. researchgate.netacs.org

Research has demonstrated that the derivatization of hydroxyl and carbonyl functional groups in steroid isomers, such as the androsterone (B159326)/epiandrosterone pair, can lead to a significant increase in the difference between their CCS values (ΔCCS). acs.org For instance, derivatization of the hydroxyl groups of testosterone (B1683101) and its epimer epitestosterone (B28515) with 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to result in a ΔCCS of over 15%, facilitating their baseline separation. acs.org This principle is directly applicable to Epiandrosterone, which possesses a hydroxyl group at the 3-position that is targeted for TBDMSi derivatization.

The TBDMSi (tert-butyldimethylsilyl) group is a bulky derivatizing agent. The addition of this group to the epiandrosterone molecule not only increases its molecular weight but also significantly alters its size and shape. The stereochemistry at the 3-position (α-hydroxyl for epiandrosterone versus β-hydroxyl for its isomer, androsterone) influences the orientation of the large TBDMSi group. This difference in spatial arrangement between the TBDMSi-derivatized epimers results in distinct CCS values, allowing for their effective separation by IM-MS.

The utility of IM-MS is further enhanced when coupled with liquid chromatography (LC-IM-MS), providing an orthogonal separation mechanism that combines the separation power of LC based on polarity with the gas-phase separation of IM based on structure, and the mass analysis of MS. acs.org This multi-dimensional approach significantly increases peak capacity and the confidence in compound identification. researchgate.net

The table below illustrates the principle of how derivatization can impact the collision cross-section (CCS) values of steroid isomers, leading to improved separation. The data for the underivatized epiandrosterone is experimental, while the CCS for the TMS-derivatized version is a predicted value from the Human Metabolome Database, illustrating the expected increase in size.

Compound NameAdduct TypeCollision Cross Section (CCS) Value (Ų)Data Source
Epiandrosterone[M+H]+175.466AllCCS (Predicted)
Epiandrosterone[M-H]-178.968AllCCS (Predicted)
Epiandrosterone, TMS (1 TMS)Not SpecifiedNot SpecifiedPredicted GC-MS Spectrum Available

Note: While a specific experimental CCS value for Epiandrosterone, TBDMSi (3-O) is not publicly available in the searched literature, the provided data for the related TMS derivative and the established principles from other derivatized steroid isomer studies strongly support the significant impact of silylation on the CCS and its utility in IM-MS separation.

Preclinical and Mechanistic Investigations Facilitated by Epiandrosterone, Tbdmsi 3 O Analysis

Research into Steroid Metabolism and Biotransformation Pathways

The use of TBDMSi derivatization has significantly advanced our understanding of how epiandrosterone (B191177) and its precursors are metabolized and transformed within biological systems. This analytical approach allows for the sensitive and specific detection of various steroid metabolites in complex biological matrices.

Elucidation of Cytochrome P450 and Hydroxysteroid Dehydrogenase Interactions with Epiandrosterone via Derivatized Metabolite Profiling

The metabolism of epiandrosterone is intricately linked to the activity of two major enzyme superfamilies: cytochrome P450 (CYP) and hydroxysteroid dehydrogenases (HSDs). fu-berlin.denih.gov GC-MS analysis of TBDMSi-derivatized steroids has been pivotal in characterizing the products of these enzymatic reactions.

Cytochrome P450 (CYP) Enzymes: These enzymes are primarily responsible for oxidative reactions, including hydroxylations, which are crucial steps in steroid biotransformation. fu-berlin.dedovepress.com The analysis of TBDMSi-derivatized metabolites helps identify the specific positions on the steroid nucleus where hydroxylation occurs, providing insights into the substrate specificity of different CYP isoforms. fu-berlin.de For instance, studies have shown that various CYP enzymes can introduce hydroxyl groups at different carbon atoms of the androstane (B1237026) skeleton. fu-berlin.de The resulting hydroxylated metabolites, once derivatized with TBDMSi, yield characteristic mass spectra that allow for their unambiguous identification and quantification. fu-berlin.de This information is critical for understanding how epiandrosterone is processed in tissues like the liver, which has high CYP activity. redalyc.org

Hydroxysteroid Dehydrogenases (HSDs): HSDs catalyze the interconversion of hydroxysteroids and ketosteroids. nih.govuniprot.org For example, 3β-hydroxysteroid dehydrogenase (3β-HSD) is involved in the conversion of epiandrosterone to androstanedione. nih.gov The activity of these enzymes can be monitored by quantifying the respective substrates and products. TBDMSi derivatization coupled with GC-MS provides a robust method to measure the levels of epiandrosterone and its oxidized or reduced counterparts, thereby reflecting the in vivo or in vitro activity of specific HSDs. nih.gov Studies have utilized this approach to investigate the role of different HSD isoforms in various tissues and disease states, such as prostate cancer. nih.gov

The table below summarizes the key enzymes involved in epiandrosterone metabolism and the role of TBDMSi derivatization in their study.

Enzyme SuperfamilySpecific Enzyme ExampleRole in Epiandrosterone MetabolismHow TBDMSi Derivatization Aids Analysis
Cytochrome P450 (CYP) CYP7B1Hydroxylation of androgensEnables GC-MS identification of specific hydroxylated metabolites. researchgate.net
Hydroxysteroid Dehydrogenases (HSD) 3β-HSDConverts epiandrosterone to androstanedione. nih.govAllows for accurate quantification of substrate and product for enzyme activity assessment. nih.gov
Hydroxysteroid Dehydrogenases (HSD) 17β-HSDInterconversion with other androgens. uniprot.orgFacilitates the separation and detection of various 17-hydroxysteroid isomers. uniprot.org

Studies on the Metabolic Fate of Epiandrosterone Precursors and Formation of Hydroxylated Metabolites

Epiandrosterone is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and other upstream precursors. nih.gov Understanding the metabolic pathways leading to epiandrosterone formation and its subsequent conversion to other steroids is crucial. TBDMSi derivatization is a powerful tool for tracing the metabolic fate of these precursors. By using stable isotope-labeled precursors in in vitro or in vivo models, researchers can track the appearance of labeled metabolites, including epiandrosterone and its hydroxylated derivatives. fu-berlin.de

The formation of hydroxylated metabolites is a significant aspect of steroid metabolism, often leading to compounds with altered biological activities. scispace.com GC-MS analysis of TBDMSi-derivatized extracts allows for the comprehensive profiling of these hydroxylated species. fu-berlin.de For example, 7-hydroxylated and 16-hydroxylated derivatives of DHEA and other androgens have been identified in various biological samples, and their formation is often mediated by specific CYP enzymes. scispace.commdpi.com The use of TBDMSi derivatization ensures that these polar hydroxylated metabolites are amenable to GC analysis, providing high-resolution separation and sensitive detection. fu-berlin.de

Metabolic Profiling in Animal Models and In Vitro Systems Using TBDMSi Derivatization

The application of TBDMSi derivatization extends to broad metabolic profiling of steroids in various experimental systems.

Animal Models: In animal studies, this technique is used to analyze steroid profiles in tissues and biological fluids, providing a snapshot of the steroid metabolome under different physiological or pathological conditions. nih.govcore.ac.uk For instance, researchers can investigate how factors like diet, disease, or exposure to endocrine disruptors alter the metabolic pathways of epiandrosterone and other androgens. nih.gov The high sensitivity of GC-MS with TBDMSi derivatives allows for the analysis of small sample volumes, which is particularly advantageous when working with small laboratory animals. ucl.ac.ukresearchgate.net

In Vitro Systems: In vitro models, such as cell cultures (e.g., hepatocytes) and incubations with isolated enzymes or subcellular fractions (e.g., microsomes), are invaluable for detailed mechanistic studies of steroid metabolism. nih.gov In these controlled environments, TBDMSi derivatization facilitates the precise measurement of metabolite formation over time. fu-berlin.de This allows for the determination of enzyme kinetics and the identification of specific metabolic pathways without the confounding factors present in a whole organism. For example, incubating a precursor steroid with liver microsomes and then analyzing the TBDMSi-derivatized products can reveal the primary oxidative metabolites formed by CYP enzymes. fu-berlin.de

Cellular and Molecular Mechanistic Studies

Beyond its role in metabolic mapping, the analytical power derived from Epiandrosterone, TBDMSi (3-O) analysis supports investigations into the direct molecular actions of epiandrosterone at the cellular level.

Investigation of Epiandrosterone's Modulation of Intracellular Pathways, with Analytical Support from Derivatized Forms (e.g., Pentose Phosphate Pathway)

Epiandrosterone has been shown to modulate key intracellular pathways, and the analysis of its derivatized forms can be crucial for related quantitative studies. One such pathway is the Pentose Phosphate Pathway (PPP), a fundamental metabolic route involved in producing NADPH and the precursors for nucleotide biosynthesis. nih.govnih.govplos.orgmdpi.com

Research has indicated that certain steroids can influence the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. plos.orgplos.orgresearchgate.netphysiology.org Epiandrosterone, for instance, has been reported to inhibit the PPP. nih.gov While these studies may not directly use TBDMSi-derivatized epiandrosterone to demonstrate the effect, the broader analytical chemistry toolkit, including derivatization techniques for quantifying steroids and their metabolites, provides the foundation for accurately characterizing the compounds used in such bioassays. The ability to precisely measure epiandrosterone levels and rule out confounding metabolites, facilitated by methods like GC-MS of TBDMSi derivatives, is essential for correctly attributing the observed biological effects to the parent compound.

Development of Epiandrosterone Analogues and Derivatives for Research Probes

The strategic chemical modification of the epiandrosterone scaffold is a key area of research for developing novel molecular probes to investigate various biological processes. A crucial step in the synthesis of many epiandrosterone derivatives is the protection of the hydroxyl group at the 3-position. This is often achieved by converting it into a tert-butyldimethylsilyl (TBDMS) ether, forming Epiandrosterone, TBDMSi (3-O) . This protecting group is stable under a variety of reaction conditions, allowing for chemical modifications to be made at other positions of the steroid, particularly on the D-ring. google.comtandfonline.comorganic-chemistry.orgddugu.ac.inwillingdoncollege.ac.in After the desired modifications are complete, the TBDMS group can be selectively removed under mild conditions to yield the final derivative. organic-chemistry.org

A significant focus of this research has been the development of derivatives with potential anticancer activity. By using epiandrosterone as a scaffold, researchers have synthesized and evaluated a variety of analogues for their cytotoxic effects against different cancer cell lines. bohrium.comnih.govnih.gov

One approach involves the synthesis of steroidal[17,16-d]pyrimidines. bohrium.comnih.govmdpi.com In these studies, epiandrosterone is modified at the 17-position. The synthesis involves an initial aldol (B89426) condensation with various substituted aromatic aldehydes, followed by a reaction with guanidine (B92328) nitrate (B79036) to form the fused pyrimidine (B1678525) ring. mdpi.com The resulting derivatives have been tested for their ability to inhibit the growth of human cancer cell lines. bohrium.comnih.gov

Another strategy is the creation of steroidal isatin (B1672199) conjugates. nih.gov These compounds are synthesized by condensing epiandrosterone with various substituted isatins. The resulting derivatives have also been evaluated for their in vitro cytotoxicity against several cancer cell lines. nih.gov

Detailed research findings have shown that the stereochemistry of the epiandrosterone backbone and the nature of the substituents play a critical role in the biological activity of the resulting derivatives. For instance, epiandrosterone derivatives often exhibit different activity profiles compared to their androsterone (B159326) counterparts. bohrium.comnih.govnih.gov

Detailed Research Findings

Steroidal[17,16-d]pyrimidine Derivatives

A series of novel steroidal[17,16-d]pyrimidines derived from epiandrosterone were synthesized and evaluated for their cytotoxic activities against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines. nih.govmdpi.com The results indicated that many of these compounds exhibited significant cytotoxic activities, in some cases greater than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Notably, the epiandrosterone-derived pyrimidines generally showed better inhibitory activities than the corresponding androsterone derivatives. bohrium.commdpi.com Compound 3a , which contains a phenyl unit, demonstrated the highest inhibitory activity against all tested cell lines. mdpi.com

Table 1: Cytotoxic Activity of Selected Epiandrosterone[17,16-d]pyrimidine Derivatives

Compound Substituent (R) IC₅₀ (µg/mL) vs. SGC-7901 IC₅₀ (µg/mL) vs. A549 IC₅₀ (µg/mL) vs. HepG2
3a Phenyl 1.07 ± 0.22 0.61 ± 0.19 0.51 ± 0.13
3b 4-Fluorophenyl 2.15 ± 0.31 1.12 ± 0.25 1.03 ± 0.18
3d 4-Chlorophenyl 2.01 ± 0.28 1.06 ± 0.21 0.98 ± 0.15
3k 2-Naphthyl 1.98 ± 0.25 1.15 ± 0.19 0.89 ± 0.16
5-FU - 4.86 ± 0.45 5.12 ± 0.51 6.23 ± 0.73

Data sourced from Molecules (2023). mdpi.com

Steroidal Isatin Conjugates

Researchers have also synthesized two series of steroidal isatin derivatives from epiandrosterone and androsterone and tested their cytotoxic effects on SGC-7901, A875 (melanoma), and HepG2 cancer cell lines. nih.gov The preliminary biological assays showed that most of the synthesized compounds had good cytotoxic activities compared to 5-fluorouracil. nih.gov The epiandrosterone-based derivatives generally demonstrated slightly better activity than the androsterone-based ones. nih.gov

Table 2: Cytotoxic Activity of Selected Epiandrosterone-Isatin Conjugates

Compound Substituent on Isatin IC₅₀ (µM) vs. SGC-7901 IC₅₀ (µM) vs. A875 IC₅₀ (µM) vs. HepG2
3a H 10.12 ± 1.23 12.34 ± 1.54 15.43 ± 1.87
3b 5-F 9.87 ± 1.11 11.98 ± 1.32 14.98 ± 1.65
3c 5-Cl 8.76 ± 0.98 10.54 ± 1.21 13.54 ± 1.43
3d 5-Br 7.98 ± 0.87 9.87 ± 1.09 12.87 ± 1.32
5-FU - 29.54 ± 2.54 32.43 ± 3.12 35.43 ± 3.54

Data sourced from Journal of Enzyme Inhibition and Medicinal Chemistry (2015). nih.gov

These studies highlight the utility of Epiandrosterone, TBDMSi (3-O) as a key intermediate in the synthesis of a diverse range of derivatives. The resulting analogues serve as valuable research probes for identifying potential new therapeutic agents and for studying structure-activity relationships in the development of anticancer drugs. nih.govnih.gov

Emerging Research Directions and Methodological Considerations

Innovations in Derivatization and Sample Preparation for Epiandrosterone (B191177) Analysis in Complex Biological Matrices

The accurate quantification of epiandrosterone and its derivatives from complex biological matrices such as urine, serum, and tissue is critically dependent on robust sample preparation and derivatization techniques. rsc.org The primary goals of these procedures are to isolate the analyte from interfering substances, enhance its concentration, and improve its chromatographic and mass spectrometric properties. rsc.orgacs.org

Sample Preparation Techniques:

Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) remain fundamental for cleaning up biological samples. rsc.org However, innovations are focused on improving efficiency, reducing solvent consumption, and enhancing selectivity. rsc.org For instance, epiandrosterone and its conjugates are often present at very low concentrations, necessitating effective extraction and concentration steps to achieve the required analytical sensitivity. rsc.org In the analysis of urinary steroids, a crucial step is the cleavage of conjugates (glucuronides and sulfates) to release the free steroid. mdpi.com While enzymatic hydrolysis using β-glucuronidase is a standard for glucuronides, the cleavage of sulfate (B86663) esters, the primary form of epiandrosterone, has seen innovations. mdpi.comresearchgate.net For example, the use of arylsulfatase from Pseudomonas aeruginosa has been explored to simplify the sample preparation of sulfoconjugated steroids like epiandrosterone sulfate. researchgate.netnih.gov

Derivatization for GC-MS Analysis:

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for steroid analysis, but it requires that analytes be volatile and thermally stable. acs.org Steroids like epiandrosterone contain polar functional groups (hydroxyl and keto groups) that necessitate derivatization. fu-berlin.de The formation of silyl (B83357) derivatives is the most common approach, with various reagents available. mdpi.comresearchgate.net

The compound "Epiandrosterone, TBDMSi (3-O)" refers to the tert-butyldimethylsilyl (TBDMS) ether derivative of epiandrosterone at the 3-hydroxyl position. TBDMS ethers are known for their stability compared to trimethylsilyl (B98337) (TMS) ethers, which is advantageous for complex analyses. scispace.com However, TMS derivatization remains widely used. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently employed to convert hydroxyl groups to TMS ethers and keto groups to enol-TMS ethers. fu-berlin.deresearchgate.nettcichemicals.com A two-step derivatization is also common, involving methoximation of the keto group followed by silylation of the hydroxyl group, which improves chromatographic separation and provides characteristic mass spectra. tcichemicals.com

Innovations in this area focus on optimizing reaction conditions to ensure complete derivatization, minimize side products, and enhance the stability of the derivatives. researchgate.net The choice of derivatization reagent and protocol can significantly impact the sensitivity and reproducibility of the assay. mdpi.comtcichemicals.com

Technique Description Application to Epiandrosterone Analysis Reference
Solid-Phase Extraction (SPE) A sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.Used to clean up and concentrate epiandrosterone from complex matrices like urine and plasma, removing interferences. rsc.orgresearchgate.net rsc.orgresearchgate.net
Enzymatic Hydrolysis Use of enzymes to cleave conjugated metabolites back to their free form.Arylsulfatase is used to cleave epiandrosterone sulfate, the predominant form in the body, prior to extraction and derivatization. mdpi.comresearchgate.net mdpi.comresearchgate.net
Silylation (TBDMS & TMS) Chemical modification to replace active hydrogens on functional groups with a silyl group, increasing volatility for GC-MS.Formation of Epiandrosterone, TBDMSi (3-O) or its TMS equivalent is essential for its analysis by GC-MS, improving thermal stability and chromatographic behavior. tcichemicals.comucl.ac.uk tcichemicals.comucl.ac.uk
Methoximation-Silylation A two-step derivatization where keto groups are first converted to methoximes, followed by silylation of hydroxyl groups.This dual derivatization prevents the formation of multiple isomers from keto groups and provides stable derivatives for robust quantification. tcichemicals.commdpi.com tcichemicals.commdpi.com

Integration of Analytical Techniques for Comprehensive Steroid Metabolomics Research

No single analytical platform can capture the entire complexity of the steroid metabolome. Therefore, the integration of complementary techniques is a key direction in modern steroidomics. acs.orgnih.gov The two principal mass spectrometry-based methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). acs.orgnih.gov

GC-MS and its Strengths:

GC-MS, particularly when coupled with high-resolution time-of-flight (TOF) mass analyzers, offers exceptional chromatographic separation, which is vital for distinguishing between stereoisomers of steroids, such as epiandrosterone and its isomer androsterone (B159326). researchgate.netmdpi.com The derivatization step, while adding to sample preparation time, results in stable compounds with well-defined fragmentation patterns that aid in structural confirmation. fu-berlin.de An advancement in this area is two-dimensional gas chromatography (GCxGC), which provides significantly enhanced separation power for analyzing highly complex steroid profiles in biological fluids. researchgate.netresearchgate.net

LC-MS/MS as a Complementary Tool:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly popular for steroid analysis due to its high sensitivity, high throughput, and the ability to analyze conjugated steroids directly without hydrolysis, although often with less chromatographic resolution for isomers compared to GC-MS. nih.govnih.gov LC-MS/MS methods require minimal sample preparation and can simultaneously measure a wide range of steroids from different classes. nih.govnih.gov This makes it ideal for large-scale clinical studies and for building comprehensive metabolic profiles. frontiersin.org

The Power of Integration:

By integrating GC-MS and LC-MS/MS, researchers can achieve a more comprehensive understanding of the steroid metabolome. GC-MS can be used as a discovery tool to resolve and identify complex isomeric mixtures, while LC-MS/MS can be employed for high-throughput quantification of a targeted panel of steroids. mdpi.comnih.gov This integrated approach is crucial for steroid metabolomics research, which aims to link steroid profiles to specific physiological or pathological states, such as endocrine disorders or cancers. mdpi.combham.ac.uk The combination of these techniques allows for the creation of detailed "steroid fingerprints" that can serve as diagnostic or prognostic biomarkers. bham.ac.uk

Analytical Platform Strengths in Steroid Analysis Limitations Reference
GC-MS Excellent separation of isomers (e.g., epiandrosterone vs. androsterone). Provides detailed structural information. Considered a "gold standard" method. mdpi.comRequires derivatization, which is time-consuming. Not suitable for thermally labile or very polar compounds. acs.org acs.orgmdpi.com
GCxGC-TOF-MS Superior separation power for extremely complex samples. Enhanced sensitivity and peak capacity.Complex data analysis. Requires specialized instrumentation and expertise. researchgate.netresearchgate.net
LC-MS/MS High sensitivity and specificity. High throughput and suitable for automation. Can analyze conjugated steroids directly. nih.govnih.govCo-elution of isomers can be a challenge. Susceptible to matrix effects that can suppress or enhance ion signals. nih.gov nih.govnih.gov

Future Prospects in the Application of Epiandrosterone, TBDMSi (3-O) in Chemical Biology Research

The analytical methods developed for Epiandrosterone, TBDMSi (3-O) and related compounds open up numerous avenues for chemical biology research. The ability to precisely measure this specific metabolite provides a window into the intricate network of steroid biosynthesis and metabolism.

Epiandrosterone is a downstream metabolite of dehydroepiandrosterone (B1670201) (DHEA), the most abundant circulating steroid hormone precursor in humans. hmdb.canih.gov Therefore, monitoring epiandrosterone levels can serve as a valuable tool for studying the activity of enzymes involved in androgen metabolism, such as 5α-reductase. fu-berlin.de Future research will likely focus on:

Biomarker Discovery: Urinary steroid metabolomics, which includes the measurement of epiandrosterone, is a promising tool for diagnosing and monitoring various diseases. bham.ac.uk It has shown high accuracy in distinguishing benign from malignant adrenal tumors and could be used for postoperative surveillance to detect cancer recurrence. bham.ac.uk Its role as a potential biomarker in other conditions, including endocrine hypertension and neurological diseases, is an active area of investigation. frontiersin.orgacs.org

Understanding Disease Mechanisms: By tracing the metabolic pathways that lead to and from epiandrosterone, researchers can gain insights into the pathophysiology of various diseases. For example, altered epiandrosterone levels may reflect enzymatic dysregulation that contributes to hormonal imbalances or disease progression. nih.govresearchgate.net

Drug Development: The steroidal skeleton of DHEA and its metabolites, including epiandrosterone, serves as a scaffold for synthesizing novel therapeutic agents. nih.gov Minor modifications to the steroid structure can lead to significant changes in biological activity, creating derivatives with potential anticancer, anti-inflammatory, or neuroprotective properties. nih.gov The analytical tools used for Epiandrosterone, TBDMSi (3-O) are essential for studying the metabolism and pharmacokinetics of these new synthetic steroids.

Doping Control: Epiandrosterone sulfate is being investigated as a long-term marker for detecting the misuse of testosterone (B1683101) and other anabolic androgenic steroids in sports. researchgate.netnih.gov Its detection window appears to be significantly longer than that of traditional markers, making its analysis, often via GC-MS after derivatization, a key area of future development in anti-doping science. researchgate.netnih.gov

Challenges in the Ultra-Trace Analysis and Stereochemical Elucidation of Epiandrosterone, TBDMSi (3-O) and its Metabolites

Despite significant advances, the analysis of epiandrosterone and its derivatives remains challenging, particularly at the ultra-trace levels found in many biological samples. rsc.orgresearchgate.net

Sensitivity and Matrix Effects: Achieving low limits of quantification (LLOQ) is essential, as endogenous steroid concentrations can be in the low nanogram or even picogram per milliliter range. chromatographyonline.comnih.gov Complex biological matrices, such as blood plasma and urine, contain a multitude of compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." nih.gov This can lead to ion suppression or enhancement in LC-MS/MS, affecting the accuracy and precision of quantification. nih.govresearchgate.net Extensive sample cleanup is often required to mitigate these effects. rsc.org

Stereochemical Elucidation: The biological activity of steroids is highly dependent on their stereochemistry. Epiandrosterone (3β-hydroxy-5α-androstan-17-one) has several stereoisomers, including androsterone (3α-hydroxy-5α-androstan-17-one) and etiocholanolone (B196237) (3α-hydroxy-5β-androstan-17-one). core.ac.uk Distinguishing between these isomers is analytically challenging but crucial for correct biological interpretation. High-resolution chromatographic techniques like GC-MS and GCxGC are indispensable for separating these isomers. researchgate.netmdpi.com However, confirming the exact stereochemical configuration of novel or unknown metabolites remains a significant hurdle.

Lack of Certified Reference Materials: The accuracy of quantitative methods relies on the availability of high-purity certified reference materials for both the native steroid and its isotopically labeled internal standard. For many steroid metabolites, these standards are not commercially available or are prohibitively expensive, hindering the development and validation of new analytical methods. nih.gov

Complexity of Metabolic Pathways: Epiandrosterone is part of a complex metabolic network with numerous interconnected pathways. fu-berlin.deresearchgate.net This complexity makes it difficult to attribute changes in its concentration to a single enzyme or condition. Furthermore, the presence of various conjugated forms (sulfates and glucuronides) adds another layer of analytical complexity. researchgate.netresearchgate.net

Overcoming these challenges will require the continued development of more sensitive and selective analytical instrumentation, innovative sample preparation strategies, and the synthesis of a wider range of reference standards. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the purity and structural integrity of Epiandrosterone, TBDMSi (3-O)?

  • Answer : Utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the tert-butyldimethylsilyl (TBDMS) group's position and steric effects. Coupled with mass spectrometry (MS) and high-performance liquid chromatography (HPLC), these techniques validate molecular weight and purity . For novel derivatives, include X-ray crystallography to resolve ambiguities in stereochemistry, ensuring alignment with NIST reference data .

Q. How can researchers optimize synthesis protocols for Epiandrosterone, TBDMSi (3-O) to minimize byproducts?

  • Answer : Employ reaction monitoring via thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track silylation efficiency. Adjust solvent polarity (e.g., dichloromethane vs. tetrahydrofuran) and catalyst loading (e.g., imidazole) to suppress side reactions. Post-synthesis purification using flash chromatography with gradient elution is critical to isolate the target compound from unreacted precursors .

Q. What are the best practices for validating analytical methods (e.g., HPLC) for quantifying Epiandrosterone derivatives?

  • Answer : Follow USP guidelines for method validation, including linearity (R² ≥ 0.995), precision (RSD < 2%), and accuracy (spike-recovery 95–105%). Use certified reference materials (CRMs) from NIST to calibrate instruments and ensure inter-laboratory reproducibility .

Advanced Research Questions

Q. How do steric and electronic effects of the TBDMS group influence the reactivity of Epiandrosterone in downstream functionalization reactions?

  • Answer : Design comparative studies using unprotected Epiandrosterone and its TBDMS-protected analog. Monitor reaction kinetics (e.g., oxidation with Jones reagent) via gas chromatography-mass spectrometry (GC-MS) to assess rate differences. Computational modeling (DFT) can predict electron density shifts caused by the TBDMS group, corroborated by experimental spectroscopic data .

Q. What strategies resolve contradictions in published data on the stability of Epiandrosterone, TBDMSi (3-O) under varying pH and temperature conditions?

  • Answer : Replicate conflicting studies while controlling variables such as solvent purity, oxygen exposure, and storage conditions. Use accelerated stability testing (ICH Q1A guidelines) to generate degradation profiles. Statistical tools like ANOVA can identify significant differences in stability outcomes, while meta-analyses of existing literature may reveal methodological inconsistencies (e.g., lack of impurity controls) .

Q. How can researchers integrate computational chemistry to predict the pharmacokinetic properties of TBDMS-protected Epiandrosterone derivatives?

  • Answer : Apply molecular dynamics (MD) simulations to model membrane permeability and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption). Compare results with structurally similar silylated steroids to establish structure-activity relationships (SARs) .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in biological assays involving Epiandrosterone analogs?

  • Answer : Use mixed-effects models or Bayesian hierarchical modeling to account for biological variability. Tools like R or Python’s SciPy can fit sigmoidal curves (e.g., Hill equation) to dose-response data. Ensure reproducibility by sharing raw datasets and analysis scripts via open-access repositories .

Methodological Guidelines

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, a study comparing TBDMS-protected vs. unprotected Epiandrosterone in enzymatic assays should predefine effect size and power calculations to avoid Type I/II errors .
  • Data Contradiction Analysis : Cross-reference NMR and MS data with NIST databases to verify compound identity. For conflicting biological activity reports, validate assay conditions (e.g., cell line authenticity, endotoxin levels) and apply Bland-Altman plots to assess inter-lab variability .
  • Literature Integration : Conduct systematic reviews using PRISMA frameworks to synthesize evidence on Epiandrosterone’s applications. Highlight gaps, such as limited in vivo toxicology studies, to justify novel research directions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.